Cas no 72610-15-2 (2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide)

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide is a specialized organic compound featuring an indole core substituted with a methyl group at the 2-position and an isothiourea moiety at the 3-position, stabilized as a hydroiodide salt. This structure imparts reactivity useful in synthetic chemistry, particularly in the formation of heterocycles or as an intermediate in pharmaceutical research. The hydroiodide form enhances solubility and stability, facilitating handling in aqueous or polar solvent systems. Its indole backbone is significant for bioactivity studies, making it valuable for investigating biologically relevant scaffolds. The compound is typically employed under controlled conditions due to its sensitivity.
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide structure
72610-15-2 structure
Product name:2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide
CAS No:72610-15-2
MF:C10H11N3S
MW:205.279440164566
MDL:MFCD01574765
CID:977371
PubChem ID:2770969

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide Chemical and Physical Properties

Names and Identifiers

    • 2-METHYL-1H-INDOL-3-YL IMIDOTHIOCARBAMATE HYDROIODIDE
    • 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide
    • IFLAB-BB F1386-0266
    • EN300-241725
    • (2-methyl-1H-indol-3-yl)carbamimidothioate
    • 81041-01-2
    • [(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide
    • AKOS000505874
    • 72610-15-2
    • EU-0052032
    • DTXSID40377900
    • (2-methyl-1H-indol-3-yl) carbamimidothioate
    • MDL: MFCD01574765
    • Inchi: InChI=1S/C10H11N3S.HI/c1-6-9(14-10(11)12)7-4-2-3-5-8(7)13-6;/h2-5,13H,1H3,(H3,11,12);1H
    • InChI Key: YHTDBJCCWVGLLZ-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=CC=CC=C2N1)SC(=N)N.I

Computed Properties

  • Exact Mass: 332.98000
  • Monoisotopic Mass: 205.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 91Ų

Experimental Properties

  • PSA: 90.96000
  • LogP: 4.26010

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide Security Information

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-236110-1.0g
[(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide hydroiodide
72610-15-2 95%
1.0g
$699.0 2024-06-19
Enamine
EN300-236110-5.0g
[(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide hydroiodide
72610-15-2 95%
5.0g
$2028.0 2024-06-19
Life Chemicals
F0907-2644-0.5g
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide
72610-15-2 95%+
0.5g
$577.0 2023-09-07
Life Chemicals
F1386-0266-20μmol
[(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide hydroiodide
72610-15-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1386-0266-3mg
[(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide hydroiodide
72610-15-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1386-0266-4mg
[(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide hydroiodide
72610-15-2 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0907-2644-5g
2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide
72610-15-2 95%+
5g
$1824.0 2023-09-07
TRC
M167526-100mg
2-(2-methyl-1h-indol-3-yl)-isothiourea hydroiodide
72610-15-2
100mg
$ 115.00 2022-06-04
TRC
M167526-1g
2-(2-methyl-1h-indol-3-yl)-isothiourea hydroiodide
72610-15-2
1g
$ 615.00 2022-06-04
Life Chemicals
F1386-0266-2μmol
[(2-methyl-1H-indol-3-yl)sulfanyl]methanimidamide hydroiodide
72610-15-2 90%+
2μmol
$57.0 2023-07-28

Additional information on 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide (CAS No. 72610-15-2): An Overview

2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide (CAS No. 72610-15-2) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide is composed of an indole ring, a methyl group, and an isothiourea moiety, all of which contribute to its unique chemical and biological properties. The indole ring, a common motif in many bioactive molecules, provides a scaffold that can interact with various biological targets. The isothiourea group, on the other hand, introduces additional reactivity and functional versatility to the molecule.

Recent studies have highlighted the potential of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide in several therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research published in the Journal of Medicinal Chemistry has shown that compounds with similar structures exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. These findings suggest that 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide could be a valuable lead compound for further drug development in this domain.

In addition to its neuroprotective properties, 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide has also been investigated for its anti-inflammatory and anti-cancer activities. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a potential candidate for treating inflammatory disorders. Furthermore, preliminary studies have indicated that 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide can induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

The pharmacokinetic properties of 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide have also been explored to ensure its suitability for therapeutic applications. Research conducted by a team at the University of California found that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can effectively reach its intended biological targets and exert its therapeutic effects without causing significant side effects.

Synthesis methods for 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide have been optimized to improve yield and purity. A recent publication in Organic Letters described a novel synthetic route that utilizes readily available starting materials and mild reaction conditions. This method not only enhances the efficiency of the synthesis but also reduces the environmental impact associated with chemical production.

In conclusion, 2-(2-Methyl-1H-indol-3-yl)-isothiourea hydroiodide (CAS No. 72610-15-2) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, it is likely that this compound will play a significant role in advancing our understanding of various diseases and developing novel treatments.

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